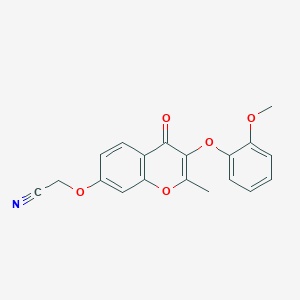
2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic molecule with notable biological activity. Its structure features a chromenone core, which is known for various pharmacological properties, combined with an acetonitrile moiety that enhances its chemical reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Chromenone Core | A fused bicyclic structure known for its antioxidant and anti-inflammatory properties. |
| Methoxyphenoxy Group | Enhances binding affinity to biological targets. |
| Acetonitrile Moiety | Imparts distinct chemical reactivity and potential biological activity. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : The chromenone structure provides free radical scavenging capabilities, contributing to its protective effects against oxidative stress.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cancer progression.
Biological Activity Studies
Recent studies have investigated the biological activity of similar compounds derived from the chromenone structure, providing insights applicable to this compound.
In Vitro Studies
A study evaluating derivatives of chromenone demonstrated that compounds with similar structures exhibited significant inhibitory effects on COX-2 and LOX enzymes, indicating potential anti-inflammatory properties. For instance, certain derivatives showed IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
Cytotoxicity Assays
Cytotoxicity studies against cancer cell lines such as MCF-7 (breast cancer) revealed that several chromenone derivatives displayed moderate to high cytotoxic effects, suggesting potential applications in cancer therapy . The observed IC50 values for select compounds were notably lower than those of standard chemotherapeutic agents.
Case Studies
- Anti-Cancer Activity : A derivative of the compound was tested against MCF-7 cells, showing promising results with an IC50 value significantly lower than that of conventional treatments .
- Anti-inflammatory Effects : In a study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines, supporting its role as a potential anti-inflammatory agent .
特性
IUPAC Name |
2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-19(25-16-6-4-3-5-15(16)22-2)18(21)14-8-7-13(23-10-9-20)11-17(14)24-12/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKORHNMBGKVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














